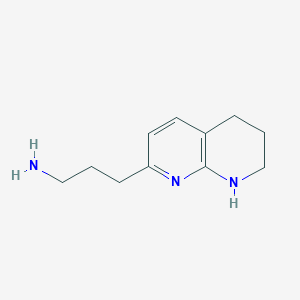

5,6,7,8-tétrahydro-1,8-naphtyridine-2-propylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine and related compounds has been explored through various methods. An improved synthesis method involves a five-step sequence, offering a significant advancement over previous methods for synthesizing 5,6,7,8-tetrahydro-1,7-naphthyridine, a closely related compound (Dow & Schneider, 2001). Additionally, the synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines via Copper Bromide Catalyzed Intramolecular [4 + 2] Hetero-Diels-Alder Reactions has been reported, showcasing a method that accommodates a wide range of substituents under mild conditions (Muthukrishnan et al., 2016).

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine can be explored through various analytical techniques. Unfortunately, specific studies focusing solely on the detailed molecular structure analysis of this exact compound were not found in the searched documents. However, the methodologies applied in the synthesis processes provide insight into its conformation and structural attributes, such as the conformationally-restricted analogs described in the synthesis methods.

Chemical Reactions and Properties

Chemical reactions involving 5,6,7,8-tetrahydro-naphthyridines often exploit their heterocyclic nature. For instance, microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations have been used to efficiently synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines, highlighting the compound’s versatility in chemical transformations (Zhou, Porco, & Snyder, 2007).

Applications De Recherche Scientifique

Synthèse d'antagonistes alpha (V)beta (3)

Ce composé sert d'intermédiaire clé dans la synthèse d'antagonistes alpha (V)beta (3) . Ces antagonistes sont importants pour cibler les intégrines, qui sont des récepteurs qui médient l'adhésion cellulaire à la matrice extracellulaire et sont impliquées dans diverses conditions pathologiques, notamment le cancer et la thrombose.

Recherche anticancéreuse

Le motif structural de la 1,8-naphtyridine est une partie centrale de divers composés ayant des propriétés anticancéreuses . Les chercheurs explorent les dérivés de la 5,6,7,8-tétrahydro-1,8-naphtyridine pour leur utilisation potentielle dans le traitement du cancer en raison de leur capacité à interférer avec les voies de prolifération et de survie cellulaires.

Mécanisme D'action

Target of Action

The primary target of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ6 integrin is involved in a variety of biological processes including cell adhesion, migration, and signal transduction .

Mode of Action

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine interacts with the αvβ6 integrin, binding to it with high affinity . This binding can influence the behavior of the cell, potentially altering its adhesion, migration, and signal transduction processes .

Biochemical Pathways

Given its interaction with the αvβ6 integrin, it is likely that it influences pathways related to cell adhesion, migration, and signal transduction .

Pharmacokinetics

It has been found to have very high solubility in saline at ph 7, suggesting good bioavailability

Result of Action

The molecular and cellular effects of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine’s action are likely to be diverse, given the wide range of processes in which the αvβ6 integrin is involved . Potential effects could include changes in cell adhesion, migration, and signal transduction .

Action Environment

The action of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine can be influenced by various environmental factors. For instance, its solubility and stability may be affected by the pH of its environment . Additionally, factors such as temperature and the presence of other molecules could potentially influence its efficacy .

Propriétés

IUPAC Name |

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-7-1-4-10-6-5-9-3-2-8-13-11(9)14-10/h5-6H,1-4,7-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMYVZPZPGAOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432179 | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206989-41-5 | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206989-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

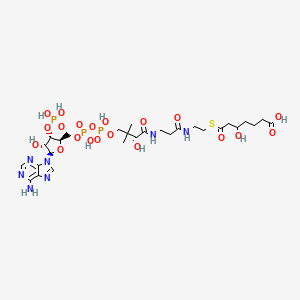

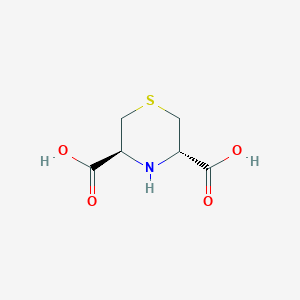

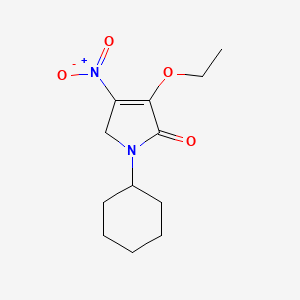

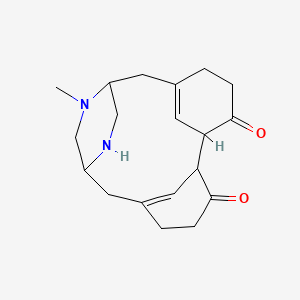

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-](/img/structure/B1242454.png)

![2-nitro-N'-{[5-(4-morpholinyl)-2-furyl]methylene}benzohydrazide](/img/structure/B1242463.png)

![N-[(E)-[(4R,7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B1242464.png)

![N'-{[2-(2-nitrophenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B1242466.png)

![N-[(E)-1-cyclopropylethylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B1242468.png)

![5-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-2-chlorobenzoic acid](/img/structure/B1242469.png)

![8-(2-Ethyl-6-methylbenzylamino)-3-hydroxymethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1242472.png)